![molecular formula C20H17F3N4O2S B2852900 2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 921484-06-2](/img/structure/B2852900.png)
2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H17F3N4O2S and its molecular weight is 434.44. The purity is usually 95%.
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Biological Activity
2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring and a urea moiety, which are significant in enhancing its biological activity. The trifluoromethyl group is known to influence lipophilicity and biological interactions. The molecular formula is C17H18F3N3OS, with a molecular weight of approximately 373.4 g/mol.
The biological activity of this compound primarily involves the inhibition of specific kinases, particularly those implicated in cancer cell proliferation and survival.
Key Mechanisms:
- Inhibition of IGF1R : Studies have shown that this compound can inhibit the Insulin-like Growth Factor 1 Receptor (IGF1R), which plays a crucial role in tumor growth and metastasis. Inhibition of IGF1R leads to reduced cell migration and colony formation in hepatocellular carcinoma (HCC) cells .
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, which is essential for halting proliferation and triggering apoptosis .
- Induction of Apoptosis : Mechanistic studies indicate that it promotes early-stage apoptosis in cancer cells, contributing to its anticancer effects .
Biological Activity Data
The following table summarizes the biological activities observed with this compound across various studies:
Activity | Cell Line | IC50 Value | Mechanism |
---|---|---|---|
Cytotoxicity | HepG2 | 0.62 ± 0.34 μM | IGF1R inhibition |
Cell Migration Inhibition | HepG2 | Not specified | Cell cycle arrest |
Induction of Apoptosis | HepG2 | Not specified | Activation of apoptotic pathways |
Case Studies
- Hepatocellular Carcinoma (HCC) : In vitro studies demonstrated that the compound significantly inhibited the proliferation of HepG2 cells with an IC50 value lower than Sorafenib, a standard treatment for HCC. This suggests a promising alternative or adjunctive therapy for patients resistant to current treatments .
- Kinase Profiling : The compound has been profiled against various kinases, revealing potent inhibition against IGF1R at concentrations as low as 10 μM, indicating its potential as a targeted therapy for cancers driven by this pathway .
Research Findings
Recent research has highlighted the versatility of thiazole derivatives in medicinal chemistry. Compounds similar to this compound have shown diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The presence of specific substituents like trifluoromethyl groups enhances their interaction with biological targets.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity: Research indicates that compounds containing thiazole and urea functionalities exhibit promising anticancer properties. The mechanism often involves the modulation of key signaling pathways in cancer cells, leading to apoptosis and cell cycle arrest.
- Antimicrobial Properties: The compound may possess antimicrobial activity against a range of pathogens. Its effectiveness can be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Effects: The presence of specific substituents can enhance anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
Agricultural Applications
The compound's biological activity extends to agricultural uses, particularly as a pesticide or herbicide. Its chemical structure allows for interaction with plant metabolic pathways, potentially leading to herbicidal effects.
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2S/c1-12-5-7-14(8-6-12)25-18(29)27-19-26-16(11-30-19)10-17(28)24-15-4-2-3-13(9-15)20(21,22)23/h2-9,11H,10H2,1H3,(H,24,28)(H2,25,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVAUKMSCRNVMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.